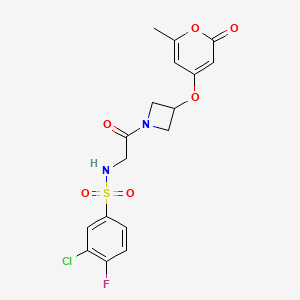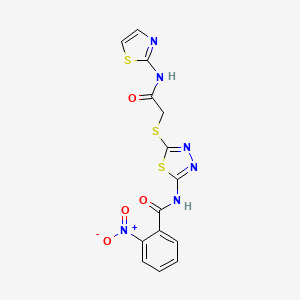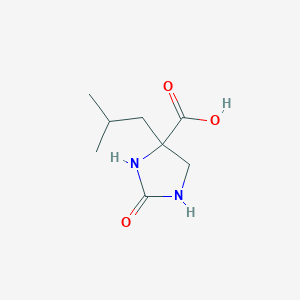
3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound known for its potential applications across various scientific disciplines. Due to its unique chemical structure, it offers intriguing properties that make it useful in multiple fields, from organic synthesis to pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide involves several key steps:
Initial Formation: : Starting with the base materials, a halogenation reaction introduces the chlorine and fluorine atoms to the benzene ring.
Intermediate Formation: : The intermediate compounds are then subjected to sulfonylation to form the benzenesulfonamide structure.
Coupling Reaction: : The final compound is formed through coupling reactions involving azetidinyl groups and pyran derivatives.
Industrial Production Methods
The industrial production typically follows a scaled-up version of the synthetic route, emphasizing safety and efficiency. Automated reactors and continuous flow chemistry are often employed to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents.
Reduction: : Can be reduced using standard reducing agents like lithium aluminum hydride.
Substitution: : Reacts with nucleophiles in substitution reactions, primarily affecting the halogenated benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, hydroxide ions.
Major Products Formed
Oxidation: : Yields sulfoxides and sulfones.
Reduction: : Produces various alcohol and amine derivatives.
Substitution: : Leads to a range of substituted benzene derivatives.
Scientific Research Applications
The compound's diverse chemical properties make it useful in:
Chemistry: : As a building block for complex organic syntheses.
Biology: : In studies involving enzyme interactions and cellular pathways.
Medicine: : Potential use as a precursor for drug development targeting specific diseases.
Industry: : As an intermediate in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide exerts its effects is largely dependent on its interaction with molecular targets:
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.
Pathway Modulation: : Affects biochemical pathways by altering the function of key proteins and receptors.
Comparison with Similar Compounds
When compared to similar compounds like 3-chloro-4-fluoro-N-(2-oxoethyl)benzenesulfonamide or 3-chloro-4-fluoro-N-(3-(6-methyl-2-oxo-2H-pyran-4-yl)oxyethyl)benzenesulfonamide, 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide stands out due to:
Enhanced Stability: : Better resistance to environmental degradation.
Higher Reactivity: : Greater efficacy in substitution and coupling reactions.
Broader Applications: : Wider range of applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O6S/c1-10-4-11(5-17(23)26-10)27-12-8-21(9-12)16(22)7-20-28(24,25)13-2-3-15(19)14(18)6-13/h2-6,12,20H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCFLIVYNIFSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2679366.png)

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)


![1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2679382.png)


